Cas no 862207-70-3 ((R,R)-Solifenacin Succinate)

(R,R)-Solifenacin Succinate Chemical and Physical Properties
Names and Identifiers
-
- (R,R)-Solifenacin Succinate
- (3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline carboxylate succinate
- (R,R)-Solifenacin Su
- (1R,3′R)-Solifenacin succinate
-
- Inchi: 1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1
- InChI Key: RXZMMZZRUPYENV-UMIAIAFLSA-N
- SMILES: C(C(=O)O)CC(=O)O.C(N1CCC2C=CC=CC=2[C@H]1C1C=CC=CC=1)(=O)O[C@H]1CN2CCC1CC2
Computed Properties
- Exact Mass: 480.22600
Experimental Properties
- PSA: 107.38000
- LogP: 3.67650
(R,R)-Solifenacin Succinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179910-0.25g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95% | 0.25g |
$120.0 | 2023-07-07 | |
Enamine | EN300-1179910-0.1g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95% | 0.1g |
$84.0 | 2023-07-07 | |
Enamine | EBC-70073-50mg |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95.0% | 50mg |
$1255.0 | 2023-10-03 | |
Enamine | EBC-70073-45mg |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95.0% | 45mg |
$1176.0 | 2023-10-03 | |
1PlusChem | 1P00GX9B-100mg |
(1R,3'R)-Solifenacin Succinate |
862207-70-3 | 95% | 100mg |
$161.00 | 2023-12-16 | |
A2B Chem LLC | AH88799-10mg |
(1R,3'R)-Solifenacin Succinate |
862207-70-3 | 10mg |
$327.00 | 2024-04-19 | ||
1PlusChem | 1P00GX9B-250mg |
(1R,3'R)-Solifenacin Succinate |
862207-70-3 | 95% | 250mg |
$204.00 | 2023-12-16 | |
A2B Chem LLC | AH88799-100mg |
(1R,3'R)-Solifenacin Succinate |
862207-70-3 | 100mg |
$1746.00 | 2024-04-19 | ||
Enamine | EBC-70073-2mg |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95.0% | 2mg |
$120.0 | 2023-10-03 | |
Enamine | EBC-70073-40mg |
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid |
862207-70-3 | 95.0% | 40mg |
$1097.0 | 2023-10-03 |
(R,R)-Solifenacin Succinate Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on (R,R)-Solifenacin Succinate
Comprehensive Overview of (R,R)-Solifenacin Succinate (CAS No. 862207-70-3): Mechanism, Applications, and Innovations
(R,R)-Solifenacin Succinate (CAS No. 862207-70-3) is a stereoisomer of the widely used antimuscarinic agent, solifenacin succinate. This compound is specifically designed to target overactive bladder (OAB) syndrome, a condition affecting millions globally. The (R,R)-enantiomer exhibits enhanced selectivity for muscarinic receptors, particularly M3 subtypes, which are pivotal in regulating bladder muscle contractions. Its unique pharmacological profile has made it a subject of intense research in urology and neurology.
In recent years, the demand for precision medicine and enantiomer-specific therapeutics has surged, driven by the need to minimize side effects and improve efficacy. (R,R)-Solifenacin Succinate exemplifies this trend, as its optimized binding affinity reduces off-target interactions compared to racemic mixtures. This aligns with current patient-centric healthcare trends, where personalized treatment plans are prioritized. Clinicians and researchers frequently search for terms like "solifenacin enantiomers benefits" or "CAS 862207-70-3 pharmacology," reflecting growing interest in stereochemistry's role in drug development.
The synthesis of (R,R)-Solifenacin Succinate involves asymmetric catalysis, a hotspot in green chemistry innovations. Modern synthetic routes emphasize atom economy and reduced waste, addressing environmental concerns in pharmaceutical manufacturing. This resonates with the industry's shift toward sustainable APIs (Active Pharmaceutical Ingredients), a topic frequently queried in AI-driven drug discovery platforms. Furthermore, its succinate salt form enhances solubility and bioavailability, critical factors for oral formulations—a key consideration for patients seeking convenient OAB treatments.
From a clinical perspective, (R,R)-Solifenacin Succinate demonstrates superior uroselectivity, reducing common anticholinergic side effects such as dry mouth and constipation. This advantage is often highlighted in patient forums and medical SEO content, where queries like "best-tolerated OAB drug" dominate. Additionally, its potential applications in neurogenic bladder management are under investigation, tapping into the broader neurological disorder therapeutics market.
Regulatory approvals for enantiopure drugs like (R,R)-Solifenacin Succinate require rigorous chiral analysis, leveraging techniques such as HPLC and X-ray crystallography. These methods ensure compliance with ICH guidelines, a recurring theme in pharma quality control searches. The compound's CAS No. 862207-70-3 serves as a vital identifier in global substance databases, facilitating cross-referencing in patent literature and non-clinical studies.
Emerging research explores drug-device combinations incorporating (R,R)-Solifenacin Succinate, such as smart drug delivery systems for controlled release. This intersects with the booming digital health sector, where wearable technologies and IoT-enabled therapeutics are gaining traction. Such innovations address frequent patient inquiries about "long-acting OAB solutions" and "minimizing daily pill burden."
In summary, (R,R)-Solifenacin Succinate (CAS No. 862207-70-3) represents a convergence of stereoselective pharmacology, sustainable manufacturing, and patient-focused design. Its development underscores the industry's commitment to targeted therapies while addressing contemporary challenges like environmental impact and treatment adherence. As search trends evolve, this compound remains a benchmark for next-generation urological agents.
862207-70-3 ((R,R)-Solifenacin Succinate) Related Products
- 13058-04-3(Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester)
- 6699-20-3(Geranylgeranyl Pyrophosphate)
- 116057-57-9(Farnesyl Pyrophosphate Triammonium Salt)
- 116057-55-7(Geranyl pyrophosphate triammonium)
- 313263-08-0(Geranylgeranyl Pyrophosphate Triammonium Salt)
- 763-10-0(Diphosphoric acid,P-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)




